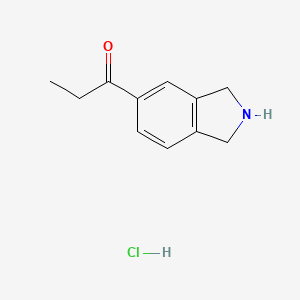

1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-2-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHDQMDXDKEQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(CNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrogen Chloride Treatment of Isoindolinyl Ethanone Derivative

One established method involves the preparation of 1-(2,3-dihydro-1H-isoindol-5-yl)ethanone followed by conversion to the hydrochloride salt. The key steps are:

- Starting from a protected isoindoline acetyl derivative (such as 2-BOC-5-acetyl-isoindoline), the ethanone intermediate is synthesized.

- The intermediate is then treated with hydrogen chloride in a mixture of 1,4-dioxane and water at room temperature (~20°C) for approximately 16 hours.

- This reaction yields the hydrochloride salt of the isoindolinyl ethanone, which can be used directly in subsequent steps without further purification.

This method provides a relatively straightforward route to the hydrochloride form, with reaction conditions mild enough to preserve the isoindoline ring integrity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-BOC-5-acetyl-isoindoline intermediate | Formation of 1-(2,3-dihydro-1H-isoindol-5-yl)ethanone |

| 2 | HCl in 1,4-dioxane/water, 20°C, 16 h | Conversion to hydrochloride salt of ethanone derivative |

Organolithium-Mediated Functionalization of Isoindolinone Precursors

Advanced synthetic approaches utilize organolithium reagents to functionalize hydroxyisoindolinone precursors, yielding hydroxy- and anilino-substituted indanone derivatives structurally related to the target compound. Key aspects include:

- Treatment of 3-hydroxyisoindolinone derivatives with various alkyllithium reagents (e.g., sec-butyllithium, isopropyllithium, n-butyllithium, methyl lithium) at low temperatures (0°C to -78°C).

- Subsequent warming to room temperature and quenching with methanol.

- Workup involving aqueous extraction, neutralization with HCl, and purification by flash chromatography.

These reactions yield a mixture of hydroxyindanone and anilinoindanone derivatives, indicating a complex equilibrium and multiple reaction pathways. The hydroxyindanone derivatives are structurally close to 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one and can serve as intermediates or analogs in synthetic schemes.

| Organolithium Reagent | Temperature (°C) | Reaction Time (h) | Main Products | Yield (%) |

|---|---|---|---|---|

| sec-BuLi | 0 to rt | 3 | 3-Hydroxyindanone derivatives | Moderate |

| i-PrLi | 0 to rt | 3 | Hydroxy and anilino derivatives | Up to 34% |

| n-BuLi | 0 to rt | 3 | Hydroxy and anilino derivatives | Variable |

| MeLi | 0 to rt | 3 | Hydroxy and anilino derivatives | Variable |

Research Findings and Analytical Data

- The hydrochloride salt formation via HCl treatment in dioxane/water is efficient and yields a crude product suitable for further synthetic steps without purification, indicating a clean reaction profile.

- Organolithium-mediated reactions show sensitivity to reagent type and temperature, affecting product distribution between hydroxy- and anilino- derivatives. This suggests mechanistic pathways involving equilibria and potential ring-opening/closing reactions.

- Crystallographic studies of related isoindoline derivatives confirm the structural integrity of the core ring system post-functionalization and provide insights into stereochemistry and substitution patterns.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The isoindoline moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of signaling pathways .

Comparison with Similar Compounds

Compound A: this compound

- Core structure : Isoindoline (benzene fused to pyrrolidine).

- Substituents : Propan-1-one group at position 5; hydrochloride salt.

- Key features : Moderate molecular weight (~211 g/mol, estimated), polar ketone, and ionic chloride.

Example Compound 43 (from ):

2-(3-(4-Chlorophenyl)-1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Comparison :

- Compound A has a simpler bicyclic structure, whereas Compound 43 is a polycyclic system with extended conjugation, likely influencing electronic properties and binding affinity.

- The hydrochloride salt in Compound A enhances aqueous solubility compared to neutral analogs.

Physicochemical Properties

Key Observations :

- Compound 43’s higher molecular weight and halogen content (Br, Cl) contribute to its elevated melting point and crystallinity compared to Compound A .

- The nitrogen content in Compound 43 (19.5%) reflects its triazinoquinoxaline and pyrazole moieties, whereas Compound A’s lower nitrogen content (~6–8%) aligns with its simpler isoindoline scaffold.

Biological Activity

1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride (CAS No. 1803595-01-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and antioxidant effects, supported by relevant case studies and research findings.

- Molecular Formula : C11H14ClNO

- Molecular Weight : 211.69 g/mol

- Appearance : White powder

- Storage Temperature : Room temperature

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. In a study evaluating isoindole derivatives against A549 lung cancer cells, significant inhibitory effects on cell viability were observed. The compounds demonstrated IC50 values as follows:

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| A549 | 3 | 116.26 |

| A549 | 4 | 114.25 |

| HeLa | 3 | 148.59 |

| HeLa | 4 | 140.60 |

These results indicate that both compounds have comparable efficacy against A549 and HeLa cell lines, suggesting their potential as therapeutic agents in lung cancer treatment .

The mechanism by which these isoindole derivatives exert their anticancer effects includes the inhibition of tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation and survival. The structural modifications of the isoindole ring significantly influence their biological activity, with specific substituents enhancing cytotoxicity .

Enzyme Inhibition

In addition to anticancer properties, isoindole derivatives have been studied for their ability to inhibit various enzymes associated with disease processes. For instance, the inhibition of human glutaminyl cyclase (hQC) has been proposed as a therapeutic target for Alzheimer's disease. Compounds similar to this compound have shown promise in this area, indicating a broader spectrum of biological activity beyond oncology .

In Vivo Studies

In vivo studies conducted on nude mice injected with A549-luc lung cancer cells demonstrated that treatment with isoindole derivatives led to reduced tumor growth compared to control groups. The study involved administering the compounds via tail vein injection and monitoring tumor size and weight over a period of 60 days .

Toxicological Assessments

Toxicological assessments are crucial for evaluating the safety profile of these compounds. Preliminary studies indicated manageable toxicity levels at therapeutic doses; however, comprehensive toxicological profiles are needed for clinical applications .

Q & A

What are the optimal synthetic routes for 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride?

Basic Research Focus

The synthesis typically involves functionalizing the isoindole core. A common approach is reductive amination or alkylation of 5-substituted isoindoline derivatives. For example, analogous compounds (e.g., proroxan) are synthesized via ketone reduction using agents like LiAlH₄ or NaBH₄, followed by HCl salt formation . Key challenges include controlling regioselectivity and minimizing side reactions during isoindole ring functionalization. Characterization via X-ray crystallography (as in ) or NMR is critical to confirm structural integrity .

How can the stability of this compound under varying pH conditions be systematically evaluated?

Advanced Research Focus

Stability studies require controlled pH buffers and analytical monitoring (e.g., HPLC or UV-Vis spectroscopy). For structurally similar hydrochlorides (e.g., proroxan), accelerated degradation studies at pH 1–13 revealed decomposition products via hydrolysis or oxidation. Stability is pH-dependent: acidic conditions may protonate the amine, while alkaline conditions promote dehydrohalogenation . Include mass spectrometry to identify degradation byproducts and quantify half-lives .

What analytical methods are most reliable for quantifying this compound in biological matrices?

Advanced Research Focus

Deuterated analogs (e.g., deuterated propafenone in ) are used as internal standards in LC-MS/MS for high sensitivity. Chromatographic separation (C18 columns) with mobile phases like acetonitrile/ammonium formate minimizes matrix interference. Method validation should include specificity, linearity (1–1000 ng/mL), and recovery rates (>85%) . For non-deuterated quantification, UV detection at λ ~254 nm is feasible but less sensitive .

How does the hydrochloride salt form influence the compound’s solubility and bioavailability?

Basic Research Focus

The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays. Solubility can be measured using shake-flask methods in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Comparative studies with freebase forms (e.g., bupropion hydrochloride in ) show salts improve dissolution rates by ~30–50% . However, salt formation may reduce membrane permeability, requiring logP/logD measurements to assess partitioning .

What strategies mitigate risks of side reactions during derivatization of the isoindole core?

Advanced Research Focus

Protecting group chemistry (e.g., Boc for amines) minimizes unwanted substitutions. For electrophilic aromatic substitution on the isoindole ring, directing groups (e.g., –NO₂) improve regioselectivity. Computational modeling (MOE software in ) predicts reactive sites to guide synthetic design . Post-reaction purification via flash chromatography or recrystallization removes byproducts, with yields optimized by adjusting stoichiometry and temperature .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using guidelines like OECD 423 for toxicity or ISO 10993 for biocompatibility. Meta-analyses of dose-response curves (e.g., IC₅₀ values) across studies can identify outliers. For receptor-binding assays, confirm target specificity via knockout models or competitive binding assays with reference ligands (e.g., proroxan’s α-adrenergic activity in ) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus

Follow GHS Category 2 guidelines for skin/eye irritation (). Use PPE: nitrile gloves, chemical goggles, and lab coats. Avoid dust generation; handle in fume hoods with HEPA filters. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols . Stability under storage (2–8°C, dry) must be validated to prevent decomposition .

What role does this compound play as a chiral building block in medicinal chemistry?

Advanced Research Focus

The isoindole scaffold is a versatile precursor for CNS-active molecules. For example, enantiopure analogs (e.g., (R)-1-(p-tolyl)propan-1-amine hydrochloride in ) are synthesized via asymmetric catalysis (e.g., chiral auxiliaries or enzymes). Stereochemical integrity is confirmed by polarimetry or chiral HPLC. Applications include dopamine reuptake inhibitors (e.g., bupropion derivatives in ) or enzyme inhibitors .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Focus

Molecular docking (e.g., using MOE or AutoDock) simulates binding to receptors like serotonin transporters or cytochrome P450 enzymes. Ligand-based pharmacophore models (based on structural analogs in ) identify critical interaction motifs (e.g., hydrogen bonds with the ketone group). MD simulations (100 ns trajectories) assess stability of ligand-receptor complexes . Validate predictions with SPR or ITC binding assays .

What are the ecological implications of improper disposal of this compound?

Basic Research Focus

While ecotoxicity data are limited (), analogs like cathinones show moderate aquatic toxicity (EC₅₀ ~10 mg/L for algae). Follow EPA guidelines for disposal: incineration at >1000°C with scrubbers or hydrolysis in basic conditions (pH >12) to degrade the isoindole core . Environmental fate studies (e.g., OECD 301 biodegradation tests) are recommended for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.